molecular formula C15H12N2O2 B158602 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 1874-42-6

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B158602
CAS No.: 1874-42-6
M. Wt: 252.27 g/mol
InChI Key: LVANXZXLJHUWEA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro derivatives, while nucleophilic substitution can produce various substituted oxadiazoles.

Scientific Research Applications

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenylacetic acid
  • Chlorobis(2-methoxyphenyl)phosphine

Uniqueness

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVANXZXLJHUWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172051
Record name 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874-42-6
Record name 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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